

# Comparison of toxicological profiles of propiconazole and Propiconazole-d7

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Propiconazole-d7*

Cat. No.: *B8136537*

[Get Quote](#)

## A Comparative Toxicological Profile: Propiconazole vs. Propiconazole-d7

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicological profiles of the fungicide propiconazole and its deuterated analog, **Propiconazole-d7**. The information presented is intended for an audience with a professional background in toxicology, pharmacology, and drug development. While extensive data is available for propiconazole, it is important to note that specific toxicological studies on **Propiconazole-d7** are not publicly available. Therefore, this comparison is based on the established profile of propiconazole and a theoretical assessment of the potential impact of deuteration.

### Executive Summary

Propiconazole is a triazole fungicide with a well-documented toxicological profile, characterized by moderate acute oral toxicity and primary effects on the liver. It is not considered to be genotoxic or carcinogenic to humans. **Propiconazole-d7** is a deuterated version of propiconazole, primarily used as an internal standard in analytical chemistry for the quantification of propiconazole. Due to this specific application, dedicated toxicological testing of **Propiconazole-d7** has not been a regulatory requirement, and as such, no direct comparative studies are available.

The key difference between the two compounds lies in the substitution of seven hydrogen atoms with deuterium on the propyl group of the molecule. This isotopic labeling is not expected to significantly alter the intrinsic toxicity of the molecule. However, it may introduce a "kinetic isotope effect" (KIE), potentially slowing down the metabolism of the propyl side-chain. As hydroxylation of the propyl group is a known metabolic pathway for propiconazole, this could theoretically lead to altered pharmacokinetics and, consequently, a modified toxicity profile. Without experimental data for **Propiconazole-d7**, any such differences remain hypothetical.

## Quantitative Toxicological Data: Propiconazole

The following table summarizes the key quantitative toxicological data for propiconazole based on studies in animal models.

Toxicological Endpoint	Species	Route of Administration	Value	Reference
Acute Toxicity				
LD50	Rat	Oral	1517 mg/kg bw	[1]
LD50	Mouse	Oral	1490 mg/kg bw	N/A
LD50	Rat	Dermal	>4000 mg/kg bw	N/A
LC50	Rat	Inhalation	>5 mg/L (4h)	N/A
Chronic Toxicity				
NOAEL (2-year)	Rat	Oral	3.6 mg/kg bw/day	N/A
NOAEL (18-month)	Mouse	Oral	10 mg/kg bw/day	N/A
Reproductive & Developmental Toxicity				
Parental NOAEL	Rat	Oral	8.4 mg/kg bw/day	N/A
Developmental NOAEL	Rat	Oral	30 mg/kg bw/day	N/A
Developmental NOAEL	Rabbit	Oral	100 mg/kg bw/day	N/A
Genotoxicity				
Ames Test	S. typhimurium	In vitro	Negative	N/A
Chromosomal Aberration	Human lymphocytes	In vitro	Negative	N/A
Micronucleus Test	Mouse	In vivo	Negative	N/A
Carcinogenicity				

2-year study	Rat	Oral	Not carcinogenic	N/A
18-month study	Mouse	Oral	Liver tumors in males at high doses	N/A

NOAEL: No Observed Adverse Effect Level

## Toxicological Profile of Propiconazole

Propiconazole exhibits moderate acute toxicity via the oral route and low acute toxicity via the dermal and inhalation routes. It is not a skin or eye irritant but is a skin sensitizer. The primary target organ for propiconazole toxicity is the liver, with observed effects including increased liver weight and hepatocellular hypertrophy in rodents. In long-term studies, liver tumors were observed in male mice at high doses, but these are generally not considered relevant to humans. Propiconazole is not considered to be genotoxic. Reproductive toxicity studies in rats have shown decreased litter size and pup viability at high doses.

## The Propiconazole-d7 Profile: A Theoretical Consideration

**Propiconazole-d7** is structurally identical to propiconazole, with the exception of the seven deuterium atoms on the propyl group. Deuterium is a stable, non-radioactive isotope of hydrogen. The C-D bond is stronger than the C-H bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. This is known as the kinetic isotope effect (KIE).

The metabolism of propiconazole involves the hydroxylation of the propyl side-chain. Therefore, the deuteration in **Propiconazole-d7** at this position could potentially slow down its metabolism by cytochrome P450 enzymes.[\[2\]](#)

Potential Implications of the Kinetic Isotope Effect:

- **Increased Half-Life:** A slower metabolism could lead to a longer half-life of **Propiconazole-d7** in the body compared to propiconazole.

- **Altered Metabolite Profile:** The formation of hydroxylated metabolites from the propyl group might be reduced, potentially leading to a different metabolite profile.
- **Potential for Altered Toxicity:** A longer exposure to the parent compound or a different metabolite profile could theoretically alter the toxicological effects. However, without experimental data, it is impossible to predict whether this would result in increased or decreased toxicity.

It is crucial to emphasize that these are theoretical considerations. For its intended use as an internal standard in analytical testing, the quantities of **Propiconazole-d7** used are minuscule and are not expected to pose any toxicological risk.

## Experimental Protocols

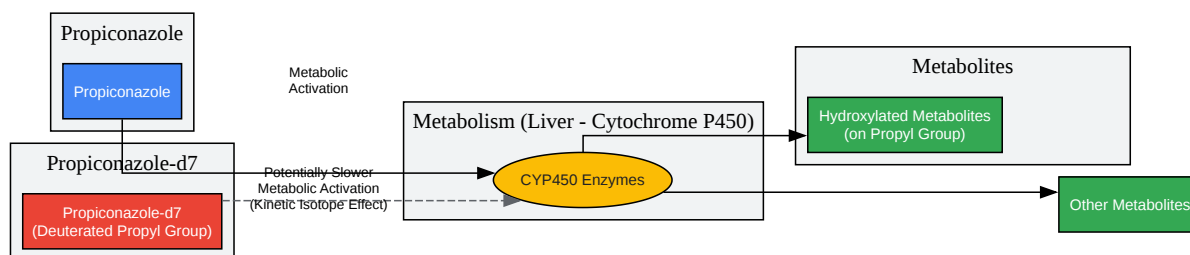
The toxicological data for propiconazole have been generated using standardized and internationally recognized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

- **Acute Oral Toxicity (LD50):** The acute oral toxicity of propiconazole is typically determined according to OECD Test Guideline 401 (Acute Oral Toxicity) or its more recent alternatives like OECD 420 (Acute Oral Toxicity - Fixed Dose Procedure), OECD 423 (Acute Oral Toxicity - Acute Toxic Class Method), or OECD 425 (Acute Oral Toxicity: Up-and-Down Procedure). [3][4][5][6][7][8][9][10][11] These studies involve the administration of a single dose of the substance to fasted rodents, followed by observation for mortality and clinical signs of toxicity for at least 14 days.
- **Genotoxicity (Ames Test):** The bacterial reverse mutation assay, or Ames test, is conducted following OECD Test Guideline 471 (Bacterial Reverse Mutation Test). [12][13][14][15][16] This in vitro test uses strains of *Salmonella typhimurium* and *Escherichia coli* to detect gene mutations.
- **Developmental Toxicity:** Prenatal developmental toxicity studies are performed according to OECD Test Guideline 414 (Prenatal Developmental Toxicity Study). [17][18][19][20][21] Pregnant female animals are administered the test substance during the period of organogenesis, and the fetuses are examined for any adverse effects on development.

- Reproductive Toxicity: A reproduction/developmental toxicity screening test can be conducted following OECD Test Guideline 421 (Reproduction/Developmental Toxicity Screening Test).<sup>[22][23][24][25][26]</sup> This study provides preliminary information on potential effects on male and female reproductive performance.

## Signaling Pathways and Experimental Workflows

The metabolism of propiconazole is a key factor in its toxicological profile. The following diagram illustrates a simplified metabolic pathway of propiconazole, highlighting the potential influence of deuteration in **Propiconazole-d7**.



[Click to download full resolution via product page](#)

Caption: Simplified metabolic pathway of propiconazole and the potential kinetic isotope effect on **Propiconazole-d7**.

## Conclusion

In summary, propiconazole has a well-characterized toxicological profile, with the liver being the primary target organ. In contrast, there is a lack of direct toxicological data for **Propiconazole-d7**. Based on the principles of isotope labeling, the intrinsic toxicity of **Propiconazole-d7** is expected to be very similar to that of propiconazole. The most significant potential difference arises from the kinetic isotope effect, which may slow the metabolism of the deuterated propyl group. This could theoretically alter the pharmacokinetic and, consequently, the toxicological profile of the molecule. However, without empirical data, this remains a hypothesis. For its intended use as an analytical standard, the toxicological risks associated

with **Propiconazole-d7** are considered negligible due to the extremely small quantities handled. Researchers and professionals should handle **Propiconazole-d7** with the same precautions as propiconazole, assuming a similar toxicological profile in the absence of specific data.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Propiconazole: mammalian toxicity, ecotoxicology and residues\_Chemicalbook [chemicalbook.com]
- 2. Propiconazole-induced cytochrome P450 gene expression and enzymatic activities in rat and mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Opportunities for reduction in acute toxicity testing via improved design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oecd.org [oecd.org]
- 6. scribd.com [scribd.com]
- 7. uoanbar.edu.iq [uoanbar.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. scribd.com [scribd.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. nib.si [nib.si]
- 13. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 14. biosafe.fi [biosafe.fi]
- 15. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 16. vivotecnia.com [vivotecnia.com]

- 17. [oecd.org](https://www.oecd.org) [[oecd.org](https://www.oecd.org)]
- 18. [ntp.niehs.nih.gov](https://ntp.niehs.nih.gov) [[ntp.niehs.nih.gov](https://ntp.niehs.nih.gov)]
- 19. [catalog.labcorp.com](https://catalog.labcorp.com) [[catalog.labcorp.com](https://catalog.labcorp.com)]
- 20. [oecd.org](https://www.oecd.org) [[oecd.org](https://www.oecd.org)]
- 21. Prenatal Developmental Toxicity Study (OECD TG 414) | Semantic Scholar [[semanticscholar.org](https://www.semanticscholar.org)]
- 22. [ntp.niehs.nih.gov](https://ntp.niehs.nih.gov) [[ntp.niehs.nih.gov](https://ntp.niehs.nih.gov)]
- 23. [ntp.niehs.nih.gov](https://ntp.niehs.nih.gov) [[ntp.niehs.nih.gov](https://ntp.niehs.nih.gov)]
- 24. [catalog.labcorp.com](https://catalog.labcorp.com) [[catalog.labcorp.com](https://catalog.labcorp.com)]
- 25. [oecd.org](https://www.oecd.org) [[oecd.org](https://www.oecd.org)]
- 26. [oecd.org](https://www.oecd.org) [[oecd.org](https://www.oecd.org)]
- To cite this document: BenchChem. [Comparison of toxicological profiles of propiconazole and Propiconazole-d7]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8136537#comparison-of-toxicological-profiles-of-propiconazole-and-propiconazole-d7>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)